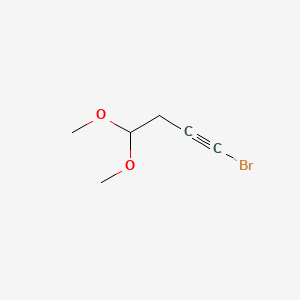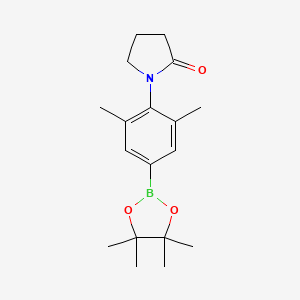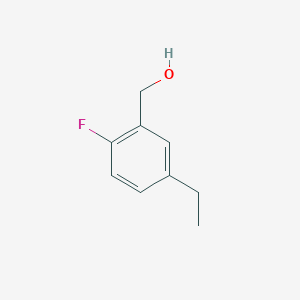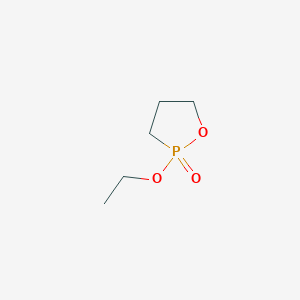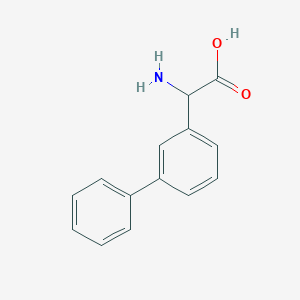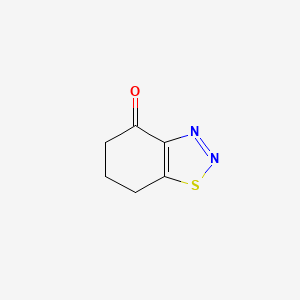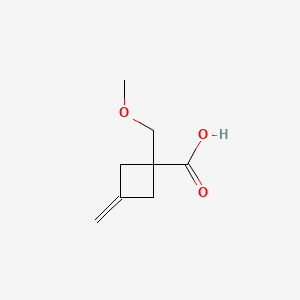
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is an organic compound with a unique structure featuring a cyclobutane ring substituted with a methoxymethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid can be achieved through several synthetic routes. . The reaction conditions typically involve low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Methoxymethyl compounds: Molecules featuring the methoxymethyl group attached to different core structures.
Carboxylic acids: Organic acids with varying chain lengths and substituents.
Uniqueness
1-(Methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, methoxymethyl group, and carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
2866319-18-6 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-6-3-8(4-6,5-11-2)7(9)10/h1,3-5H2,2H3,(H,9,10) |
InChI 键 |
KDCUPVMKMJQACD-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CC(=C)C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


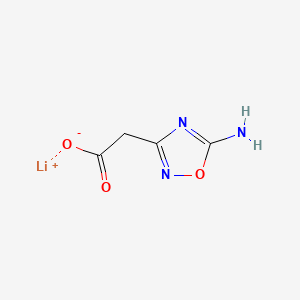
![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)
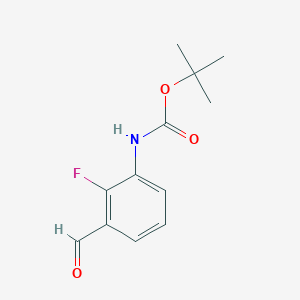

![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)

![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)
